molecular formula C15H21NO2 B1309780 (2-Methyl-2,3-dihydro-benzofuran-5-ylmethyl)-(tetrahydro-furan-2-ylmethyl)-amine CAS No. 878046-64-1

(2-Methyl-2,3-dihydro-benzofuran-5-ylmethyl)-(tetrahydro-furan-2-ylmethyl)-amine

Cat. No. B1309780
M. Wt: 247.33 g/mol
InChI Key: BVJLJADGPBUSCS-UHFFFAOYSA-N
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Description

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Synthesis Analysis

This involves a detailed study of the methods used to synthesize the compound. It includes the starting materials, the reagents, the conditions of the reaction, and the yield of the product.



Molecular Structure Analysis

This involves studying the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.



Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This involves studying the compound’s physical properties (such as melting point, boiling point, solubility, and density) and chemical properties (such as reactivity, acidity or basicity, and redox potential).


Scientific Research Applications

Synthesis and Biological Activities

  • Anti-inflammatory Properties : Certain derivatives of benzofuran, similar in structure to the compound , have been synthesized and evaluated for their anti-inflammatory properties. These compounds showed significant anti-inflammatory activity in vivo, which was confirmed through molecular docking studies to determine their interactions with COX-2 protein (Boukharsa et al., 2018).
  • Catalyst-Free Domino Reactions : A catalyst-free domino reaction was developed to synthesize furan derivatives, showcasing the versatility of such compounds in organic synthesis and potential bioactivity against pests (Zhao et al., 2020).
  • Neuroprotective Agent Metabolism : The metabolism of a new neuroprotective agent for ischemia-reperfusion damage, which shares structural motifs with benzofuran derivatives, was studied in rats, revealing insights into its biotransformation and the role of specific cytochrome P450 isozymes (Kim et al., 2002).

Chemical Synthesis and Applications

  • Synthesis of Tetrahydrofurobenzofurans : Studies on the synthesis of tetrahydrofurobenzofurans from 5-hydroxy-3-methyl-3H-benzofuran-2-one have shown potential in generating compounds with inhibitory activities against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), indicating their potential therapeutic applications (Luo et al., 2005).
  • Furan and Benzofuran Derivatives : A comprehensive overview of the applications of various furan and benzofuran containing compounds highlighted their widespread use in pharmaceuticals, dyes, polymers, and other industries, demonstrating the broad utility of these organic compounds (Keay et al., 2008).

Safety And Hazards

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Future Directions

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I hope this helps! If you have any specific questions about these topics, feel free to ask.


properties

IUPAC Name

N-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methyl]-1-(oxolan-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-11-7-13-8-12(4-5-15(13)18-11)9-16-10-14-3-2-6-17-14/h4-5,8,11,14,16H,2-3,6-7,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVJLJADGPBUSCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(O1)C=CC(=C2)CNCC3CCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201138654
Record name 2,3-Dihydro-2-methyl-N-[(tetrahydro-2-furanyl)methyl]-5-benzofuranmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201138654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methyl-2,3-dihydro-benzofuran-5-ylmethyl)-(tetrahydro-furan-2-ylmethyl)-amine

CAS RN

878046-64-1
Record name 2,3-Dihydro-2-methyl-N-[(tetrahydro-2-furanyl)methyl]-5-benzofuranmethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=878046-64-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-2-methyl-N-[(tetrahydro-2-furanyl)methyl]-5-benzofuranmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201138654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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